molecular formula C14H16N2O B8778530 1-quinolin-2-ylpiperidin-4-ol

1-quinolin-2-ylpiperidin-4-ol

Cat. No.: B8778530
M. Wt: 228.29 g/mol
InChI Key: ZFZDBEHRXKCLNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-quinolin-2-ylpiperidin-4-ol is a compound that features a quinoline ring attached to a piperidine ring with a hydroxyl group at the fourth position of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-quinolin-2-ylpiperidin-4-ol typically involves the reaction of quinoline derivatives with piperidine derivatives under specific conditions. One common method involves the use of quinoline N-oxides as starting materials, which undergo a photocatalytic reaction to form the desired product . This method is advantageous due to its high yield, low catalyst loading, and minimal by-products.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-quinolin-2-ylpiperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products:

    Oxidation: Formation of 1-(Quinolin-2-yl)piperidin-4-one.

    Reduction: Formation of dihydroquinoline derivatives.

    Substitution: Formation of various substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of 1-quinolin-2-ylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. For instance, it has been studied as a potential CCR5 antagonist, which could inhibit the entry of HIV-1 into host cells by blocking the CCR5 receptor . This interaction is facilitated by the compound’s ability to form strong salt-bridge interactions with the receptor, as well as its lipophilic groups that enhance binding affinity.

Comparison with Similar Compounds

Uniqueness: 1-quinolin-2-ylpiperidin-4-ol is unique due to its combined quinoline and piperidine structures, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

1-quinolin-2-ylpiperidin-4-ol

InChI

InChI=1S/C14H16N2O/c17-12-7-9-16(10-8-12)14-6-5-11-3-1-2-4-13(11)15-14/h1-6,12,17H,7-10H2

InChI Key

ZFZDBEHRXKCLNH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)C2=NC3=CC=CC=C3C=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Triethylamine (2.9 g, 29.6 mmol), 2-chloro-quinoline (purchased from Alfa Aesar™) (2.4 g, 14.8 mmol) and piperidin-4-ol (1.5 g, 14.8 mmol) were dissolved in DMF (20 mL). The resulting mixture was heated to 100° C. overnight. The mixture was then diluted with water (20 mL) and extracted with EtOAc (2×50 mL). The combined organic extracts were combined and washed with water (20 mL) and brine (20 mL), dried over Na2SO4, and filtered. The filtrate was evaporated in vacuo and the residue was purified by flash column chromatography on silica gel (20% to 70% EtOAc in petroleum ether) to give 1-(quinolin-2-yl)piperidin-4-ol (2.0 g, 8.7 mmol, 60% yield) as white solid. ESI-MS (M+1): 229 calc. for C14H16N2O 228.
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

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